6-methyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the dihydropyrimidine core.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The phenoxyphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid or sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dihydroxy derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE would depend on its specific biological target. Generally, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Disrupting Cellular Processes: Interfering with cellular pathways, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: Lacks the phenoxyphenyl group.
4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: Lacks the hydroxy group.
Uniqueness
2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to the presence of both the hydroxy and phenoxyphenyl groups, which may contribute to its distinct biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-(4-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H15N3O5S/c1-11-15(16(21)19-17(22)18-11)26(23,24)20-12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,18,19,21,22) |
InChI Key |
LZVBLUCXHLQTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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